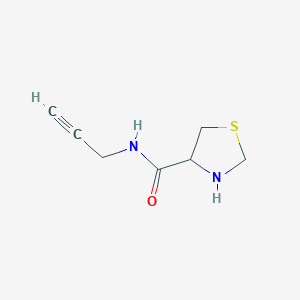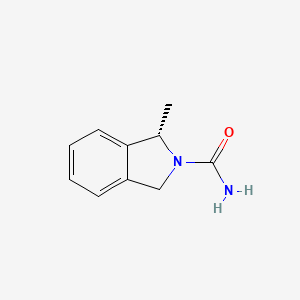![molecular formula C11H12Cl2N2O4 B13450468 5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid](/img/structure/B13450468.png)
5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two chlorine atoms on a pyridine ring and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by chlorination and carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high-quality production at scale.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, revealing the free amino group.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used.
Coupling Reactions: Carbodiimides like EDC or DCC are used to activate the carboxylic acid group for coupling with amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while deprotection reactions yield the free amine.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid involves its interactions with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then interact with various biological molecules. The chlorine atoms on the pyridine ring can also participate in interactions with enzymes or receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(Tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid
- 4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 5-amino-2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid is unique due to the presence of both Boc-protected amino and dichloropyridine moieties
Properties
Molecular Formula |
C11H12Cl2N2O4 |
|---|---|
Molecular Weight |
307.13 g/mol |
IUPAC Name |
2,3-dichloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)15-5-4-14-8(13)7(12)6(5)9(16)17/h4H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
VMYXGGJCJKBPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C(=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)




amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)





